molecular formula C9H18Cl2N4O B12306182 2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride

2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride

Cat. No.: B12306182
M. Wt: 269.17 g/mol
InChI Key: KUDQTZAYGHLVCI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride is a synthetic organic compound that features a cyclopentane ring substituted with an aminomethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring can be constructed through cyclization reactions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Aminomethyl Substitution: The aminomethyl group can be introduced through nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure reactors, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce functional groups such as the triazole ring or the aminomethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the cyclopentane ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.

    Biology: As a probe for studying biological pathways involving the triazole ring or aminomethyl group.

    Industry: As an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring could participate in hydrogen bonding or π-π interactions, while the aminomethyl group might form ionic or covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-(1,2,4-triazol-3-yl)cyclopentan-1-ol
  • 2-(Aminomethyl)-4-(4-methyl-1,2,3-triazol-3-yl)cyclopentan-1-ol

Uniqueness

The presence of the 4-methyl group on the triazole ring and the specific substitution pattern on the cyclopentane ring might confer unique properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds.

Properties

Molecular Formula

C9H18Cl2N4O

Molecular Weight

269.17 g/mol

IUPAC Name

2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride

InChI

InChI=1S/C9H16N4O.2ClH/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6;;/h5-8,14H,2-4,10H2,1H3;2*1H

InChI Key

KUDQTZAYGHLVCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C2CC(C(C2)O)CN.Cl.Cl

Origin of Product

United States

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